1-benzyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a pyridine ring with a benzyl substituent. The compound's molecular formula is , and it has garnered attention for its potential biological activities, particularly as a kinase inhibitor and in various therapeutic applications.
1-benzyl-1H-pyrrolo[2,3-c]pyridine is classified under organic compounds, specifically within the category of heterocycles due to the presence of nitrogen atoms in its rings. It has been explored in medicinal chemistry for its pharmacological properties, particularly in the context of cancer treatment and other diseases where kinase pathways are involved .
The synthesis of 1-benzyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various methodologies:
These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
The molecular structure of 1-benzyl-1H-pyrrolo[2,3-c]pyridine features a benzyl group attached to the nitrogen-containing bicyclic system. The structural representation can be summarized as follows:
This structural configuration is significant for understanding its reactivity and interactions with biological targets .
1-benzyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action of 1-benzyl-1H-pyrrolo[2,3-c]pyridine primarily revolves around its interaction with specific biological targets:
Understanding these mechanisms is vital for developing effective therapeutic agents based on this compound.
The physical properties of 1-benzyl-1H-pyrrolo[2,3-c]pyridine include:
Chemical properties include:
The compound's purity is often assessed via chromatographic techniques, ensuring it meets research-grade standards for biochemical assays .
1-benzyl-1H-pyrrolo[2,3-c]pyridine has several promising scientific applications:
Positional isomerism profoundly influences the biological activity profile of pyrrolopyridine derivatives due to electronic redistribution and altered hydrogen bonding patterns. Among the six possible pyrrolopyridine isomers, the [2,3-c] variant exhibits distinct physicochemical and pharmacological properties compared to its [2,3-b], [3,2-b], [3,2-c], [3,4-c], and [2,3-d] counterparts. This isomer features a bridgehead nitrogen at the 1-position and a pyridine-like nitrogen at the 4-position, creating an electron-deficient region ideal for interacting with cationic residues in enzyme active sites [3] . This electronic configuration contrasts with the [3,4-c] isomer, which displays greater electron density around the fused ring junction, resulting in different biological target affinities.
Bioactivity comparisons reveal striking isomer-dependent pharmacological profiles. While pyrrolo[3,4-c]pyridine derivatives demonstrate potent antidiabetic activity through GPR119 agonism (EC~50~ = 0.016 µM for optimized compounds) and aldose reductase inhibition (IC~50~ = 1.4-2.5 µM) [3], the [2,3-c] isomer exhibits superior affinity for kinase targets, particularly fibroblast growth factor receptors (FGFRs). This distinction arises from differential hydrogen bonding capabilities: the [2,3-c] isomer's nitrogen orientation permits bidentate interactions with kinase hinge regions, whereas the [3,4-c] isomer favors interactions with polar residues in enzymatic pockets involved in glucose metabolism [3]. Additionally, benzyl-substituted [2,3-c] derivatives show enhanced cellular permeability compared to [3,2-b] isomers due to reduced dipole moments (approximately 2.1 Debye vs. 3.4 Debye), facilitating intracellular accumulation and target engagement in cancer cell lines .
Table 2: Comparative Bioactivity of Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Representative Bioactivity | Key Molecular Targets |
---|---|---|---|
[2,3-c] | 1,4 | FGFR inhibition (nanomolar IC~50~) | Kinase domain of FGFR1-4 |
[3,4-c] | 4,7 | GPR119 agonism (EC~50~ = 0.016 µM) | G protein-coupled receptor |
[2,3-b] | 1,3 | Moderate kinase inhibition | c-Met, VEGFR2 |
[3,2-b] | 1,7 | Antibacterial activity | DNA gyrase, topoisomerase IV |
[3,2-c] | 1,4 | FMS kinase inhibition | CSF-1 receptor |
The 1-benzyl modification of pyrrolo[2,3-c]pyridine represents a deliberate design strategy to enhance central nervous system (CNS) bioavailability while maintaining target affinity. Benzylation at the pyrrole nitrogen achieves two critical objectives: (1) it eliminates the acidic N-H proton that contributes to high plasma protein binding and (2) introduces a lipophilic aromatic system that promotes blood-brain barrier (BBB) penetration through passive diffusion . Molecular modeling studies indicate that the benzyl group adopts a perpendicular orientation relative to the pyrrolopyridine plane, creating a T-shaped configuration that reduces aqueous solubility (logS ≈ -4.5) while increasing membrane permeability (P~app~ > 10 × 10⁻⁶ cm/s in Caco-2 assays) . This modification yields calculated partition coefficients (cLogP ≈ 2.5) within the optimal range for CNS-active compounds (cLogP 2-5), positioning 1-benzyl-1H-pyrrolo[2,3-c]pyridine as a privileged scaffold for neurotherapeutic development [10].
The benzyl moiety's electronic properties and substitution pattern profoundly influence target engagement. Unsubstituted benzyl derivatives demonstrate moderate FGFR affinity (IC~50~ ≈ 500 nM), while para-electron-donating groups (e.g., -OCH₃) enhance π-stacking interactions with tyrosine kinase domains, improving potency 3-5 fold . Molecular dynamics simulations reveal that the benzyl group occupies a hydrophobic pocket adjacent to the ATP-binding site in FGFR1, with the methylene linker enabling optimal distance (3.8-4.2 Å) between the pyrrolopyridine core and critical hydrogen bond acceptors in the hinge region . This binding mode mirrors that observed in bioactive alkaloids like muramine—a benzazecine derivative that modulates neuroexcitability at micromolar concentrations—suggesting evolutionary optimization of similar pharmacophores for CNS targets [9]. Structure-activity relationship (SAR) studies further indicate that bioisosteric replacement of benzyl with phenethyl reduces FGFR inhibitory activity by 60%, underscoring the critical role of the methylene linker's length and flexibility .
Table 3: Structure-Activity Relationships of 1-Substituted Pyrrolo[2,3-c]pyridines
1-Position Substituent | Lipophilicity (XLogP3) | FGFR1 Inhibition (% at 1 µM) | CNS Permeability (P~e~ × 10⁻⁶ cm/s) |
---|---|---|---|
Benzyl | 2.5 | 92% | 15.2 |
4-Methoxybenzyl | 2.8 | 97% | 18.7 |
3,4-Dichlorobenzyl | 3.6 | 88% | 22.3 |
Phenethyl | 2.7 | 37% | 16.8 |
Cyclohexylmethyl | 3.1 | 42% | 14.9 |
The therapeutic evolution of pyrrolopyridine derivatives spans five decades, beginning with the isolation of naturally occurring pyrrolopyridine alkaloids and culminating in rationally designed synthetic analogs. Early research (1970s-1980s) focused on structurally simpler variants like 1H-pyrrolo[2,3-b]pyridine, which served as model systems for studying heterocyclic reactivity and preliminary bioactivity screening [5]. The 1990s witnessed significant advances with the development of annulated heterocyclic bioisosteres inspired by norarecoline, where researchers systematically explored O-alkylated analogs of tetrahydroisoxazoloazepinols as muscarinic acetylcholine receptor ligands [4]. These studies established critical structure-efficacy relationships for nitrogen-containing fused systems, demonstrating that minor modifications to ester alkyl groups markedly affected potency and intrinsic activity at mAChR subtypes—principles later applied to pyrrolopyridine optimization [4].
The 21st century brought targeted therapeutic applications, driven by increased understanding of kinase biology and advances in synthetic methodologies. Key milestones include:
Synthetic innovations have been instrumental in advancing pyrrolopyridine therapeutics. Initial routes to 1-benzyl-1H-pyrrolo[2,3-c]pyridine involved nucleophilic displacement of 7-hydroxypyrrolo[2,3-c]pyridine with benzyl chloride under basic conditions (K₂CO₃/DMF, 70°C, 12h), yielding the free base with subsequent hydrochloride salt formation . Modern approaches employ transition metal-catalyzed methodologies, including palladium-mediated intramolecular cyclizations of N-propargyl aminopyridines and copper-catalyzed N-arylation, which enable rapid diversification of the benzyl substituent for SAR exploration . These advances facilitated the compound's recognition as a "crucial intermediate in the synthesis of various biologically active compounds targeting the central nervous system" (CAS 1311318-23-6) .
Table 4: Historical Milestones in Pyrrolopyridine-Based Drug Development
Year Range | Key Developments | Representative Compounds |
---|---|---|
1970s-1980s | Isolation of natural pyrrolopyridine alkaloids; Preliminary synthesis | Camptothecin, Pumiloside |
1990s | mAChR ligand optimization; Bioisosteric replacement strategies | O-Alkylated tetrahydroisoxazoloazepinols |
2000-2010 | Kinase inhibitor development; First FDA-approved agents | Vemurafenib (Zelboraf®) |
2011-2020 | Synthetic methodology advances; FGFR inhibitor exploration | EVT-1814314 (1-benzyl hydrochloride) |
2020-Present | CNS-targeted derivatives; Flow chemistry optimization | FGFR1-active benzyl derivatives |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7